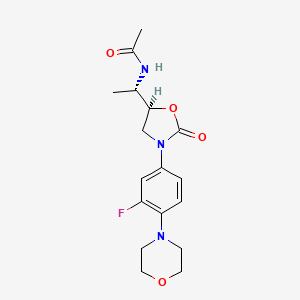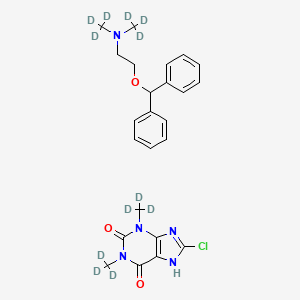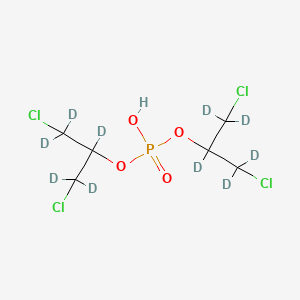
Antiparasitic agent-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiparasitic agent-8 is a synthetic compound designed to combat parasitic infections. It is particularly effective against a range of protozoan and helminth parasites, making it a valuable tool in the treatment of neglected tropical diseases. The compound’s unique structure allows it to target specific biochemical pathways in parasites, leading to their immobilization and death.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-8 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of an imidazole ring, which is a common scaffold in many antiparasitic agents . This is followed by the introduction of various functional groups that enhance the compound’s antiparasitic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced monitoring techniques further enhances the production process, reducing the risk of contamination and ensuring compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Antiparasitic agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Antiparasitic agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biochemical pathways involved in parasitic infections and to identify potential targets for new therapies.
Medicine: The compound is tested in clinical trials to evaluate its efficacy and safety in treating parasitic diseases.
Mechanism of Action
The mechanism of action of Antiparasitic agent-8 involves the inhibition of key enzymes and pathways essential for parasite survival. The compound targets the parasite’s energy production systems, leading to a depletion of ATP and subsequent cell death. It also disrupts the parasite’s cytoskeleton by binding to tubulin, preventing its polymerization and causing structural collapse .
Comparison with Similar Compounds
Antiparasitic agent-8 is unique in its ability to target multiple biochemical pathways simultaneously, making it more effective than many other antiparasitic agents. Similar compounds include:
Ivermectin: A broad-spectrum antiparasitic agent that targets glutamate-gated chloride channels in parasites.
Albendazole: An antiparasitic agent that binds to tubulin, inhibiting its polymerization and disrupting the parasite’s cytoskeleton.
Metronidazole: An antiparasitic and antibacterial agent that disrupts DNA synthesis in parasites.
In comparison, this compound offers a broader spectrum of activity and a higher potency, making it a valuable addition to the arsenal of antiparasitic agents.
Properties
Molecular Formula |
C17H22FN3O4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[(1S)-1-[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1 |
InChI Key |
JYHNPBCGLZTGJX-ZBEGNZNMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Canonical SMILES |
CC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)




ethanone](/img/structure/B12413527.png)
![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
